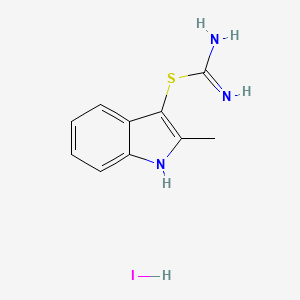
2-Acetylcycloheptan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetylcycloheptan-1-one is an organic compound characterized by a seven-membered cycloalkane ring with an acetyl group attached to the first carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylcycloheptan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of cycloheptanone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions: 2-Acetylcycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The hydrogen atoms on the cycloheptane ring can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of light or a radical initiator.
Major Products:
Oxidation: Formation of 2-cycloheptanone carboxylic acid.
Reduction: Formation of 2-hydroxycycloheptan-1-one.
Substitution: Formation of halogenated derivatives of this compound.
科学的研究の応用
2-Acetylcycloheptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2-Acetylcycloheptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in nucleophilic addition reactions, forming covalent bonds with active sites of enzymes, thereby inhibiting or modifying their activity. The cycloheptane ring provides a hydrophobic environment that can influence the compound’s binding affinity and specificity.
類似化合物との比較
Cycloheptanone: Lacks the acetyl group but shares the cycloheptane ring structure.
2-Acetylcyclohexan-1-one: Similar structure but with a six-membered ring.
2-Acetylcyclopentan-1-one: Similar structure but with a five-membered ring.
Uniqueness: 2-Acetylcycloheptan-1-one is unique due to its seven-membered ring, which imparts distinct chemical and physical properties compared to its six- and five-membered counterparts. The larger ring size can influence the compound’s reactivity, stability, and interactions with biological targets.
特性
CAS番号 |
15419-61-1 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
2-acetylcycloheptan-1-one |
InChI |
InChI=1S/C9H14O2/c1-7(10)8-5-3-2-4-6-9(8)11/h8H,2-6H2,1H3 |
InChIキー |
DSOYNVOQUXAPQL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1CCCCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



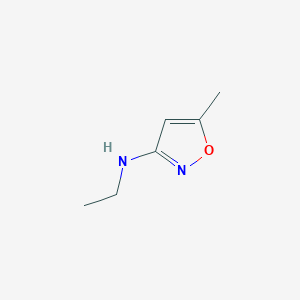
![6-Bromo-3-(ethylsulfanyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13473522.png)

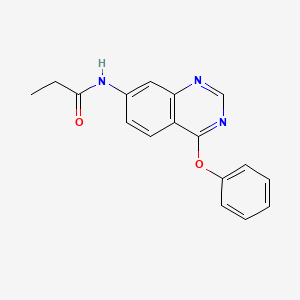

![4-(Bromomethyl)spiro[2.3]hexane](/img/structure/B13473552.png)
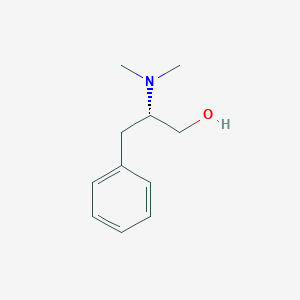
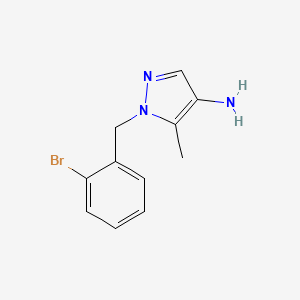

![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride](/img/structure/B13473575.png)
![4-Methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13473579.png)
